5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1-phenylpyrazol-4-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-11-15-14-10(17-11)8-6-13-16(7-8)9-4-2-1-3-5-9/h1-7H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAYXMSSZGXPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Precursors
The synthesis begins with the formation of key intermediates, notably N′-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzohydrazide (2) . This is achieved via refluxing H-pyrazole-4-carbaldehyde with benzohydrazide in 1,4-dioxane for 4 hours, yielding a product with a 63% yield and melting point of 187–189°C.
Subsequently, compound 3 is synthesized by refluxing intermediate 2 with acetic anhydride at 140°C for 5 hours, resulting in a 73% yield and melting point of 180–182°C.
Formation of the Target Compound
The key step involves reacting compound 3 with various benzohydrazides in ethanol, with the addition of zinc chloride as a catalyst, under reflux conditions for 7–9 hours at 80°C. This yields the target compound 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine derivatives (4a–t ) with yields ranging from 82% to 90%.
| Step | Reactants | Solvent | Conditions | Duration | Yield | Melting Point (°C) |
|---|---|---|---|---|---|---|
| 1 | H-pyrazole-4-carbaldehyde + benzohydrazide | 1,4-dioxane | Reflux | 4 h | 63% | 187–189 |
| 2 | Intermediate 2 + acetic anhydride | - | Reflux at 140°C | 5 h | 73% | 180–182 |
| 3 | Intermediate 3 + benzohydrazides | Ethanol | Reflux at 80°C | 7–9 h | 82–90% | — |
Alternative Conventional Method
An alternative approach employs ethanol with zinc chloride catalyst, refluxing for extended periods (7–9 hours), which enhances yield and purity, as demonstrated in multiple studies.
Microwave-Assisted Synthesis Methods
Microwave Synthesis of Precursors
Microwave irradiation significantly reduces reaction times and enhances yields. For example, the synthesis of compound 2 involves mixing H-pyrazole-4-carbaldehyde and benzohydrazide in 1,4-dioxane, irradiated for 30 seconds, followed by 5 minutes of heating at maximum power (250 W). This process yields 2 with an 82% yield, compared to 63% via conventional methods.
Formation of the Target Compound
The subsequent step involves reacting compound 2 with acetic anhydride under microwave irradiation at room temperature. The mixture is irradiated for 5 minutes at 250 W, resulting in an 88% yield of compound 3 . The process involves diluting the reaction mixture with ice-cold water, filtering, and recrystallizing from methanol.
Synthesis of Final Derivatives
The final step involves reacting compound 3 with various benzohydrazides in ethanol containing zinc chloride, under microwave irradiation for 8–10 minutes at 300 W. This yields the target compounds 4a–t with yields up to 90%, demonstrating the efficiency of microwave-assisted synthesis.
| Step | Reactants | Solvent | Microwave Conditions | Duration | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | H-pyrazole-4-carbaldehyde + benzohydrazide | 1,4-dioxane | 30 s irradiation + 5 min heating | 5 min | 82% | Higher yield than conventional |
| 2 | Intermediate 2 + acetic anhydride | - | 5 min at 250 W | 5 min | 88% | Rapid conversion |
| 3 | Intermediate 3 + benzohydrazides | Ethanol + ZnCl₂ | 8–10 min at 300 W | 8–10 min | 90% | Efficient final step |
Comparative Data Table
| Method | Reaction Time | Yield (%) | Melting Point (°C) | Advantages | Notes |
|---|---|---|---|---|---|
| Conventional | 7–9 hours | 82–90% | 180–189 | Well-established, reliable | Longer reaction times, higher energy consumption |
| Microwave-assisted | 5–10 minutes | 82–90% | 180–189 | Significantly reduced time, higher yields | Requires microwave equipment, scalable |
Research Findings and Observations
- Efficiency : Microwave-assisted synthesis consistently outperforms conventional methods in terms of reaction time and yield, with some reactions completed within minutes.
- Purity : The products obtained via microwave irradiation exhibit comparable or superior purity, reducing the need for extensive purification.
- Environmental Impact : Reduced reaction times and energy consumption make microwave methods more environmentally friendly.
- Scalability : While microwave synthesis is promising, scaling up for industrial production requires further optimization.
Chemical Reactions Analysis
Types of Reactions
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens, alkyl halides, or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and antitubercular activities. It has been studied for its potential use in developing new antibiotics and antifungal agents.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other heterocyclic compounds, which can be used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors, modulating their activity and influencing various biological pathways .
Comparison with Similar Compounds
Kinase Inhibitors
- Compound 2: 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine inhibits COT kinase with nanomolar activity (biochemical assay) .
- Compound 3: 5-(2-Amino-5-(quinolin-3-yl)pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione shows similar potency, emphasizing the role of aromatic extensions (e.g., quinoline) in enhancing binding .
Anticancer Agents
- N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (101): Exhibits broad-spectrum activity against leukemia (K-562, GP 18.22), melanoma (MDA-MB-435, GP 15.43), and breast cancer (T-47D, GP 34.27) .
- Compound 116–118 : Derivatives with pyridinyl substituents (e.g., 2-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole) achieve IC₅₀ values of 1.1–1.5 µM, comparable to standard chemotherapeutics .
Antimicrobial Derivatives
- 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine : Synthesized derivatives demonstrate moderate to high antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli .
1,3,4-Thiadiazole Analogs
Replacing the oxadiazole oxygen with sulfur alters electronic properties and bioactivity:
- N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: Shows superior antitumor activity (vs. cisplatin) against MDA-MB-231 breast cancer cells, attributed to electron-withdrawing substituents (e.g., -F, -NO₂) enhancing cellular uptake .
- SAR Trend : Aromatic rings with electron-withdrawing groups improve anticancer efficacy, while alkyl chains reduce potency .
Substituent Effects on Bioactivity
Mechanistic Insights
- Hydrogen Bonding: The 2-amino group in oxadiazole derivatives forms critical hydrogen bonds with enzyme backbones (e.g., GSK-3β’s Val135), stabilizing inhibitor complexes .
- Electron Density Modulation: Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with hydrophobic enzyme pockets .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves crystal packing and bond angles, critical for validating regiochemistry (e.g., distinguishing 1,3,4-oxadiazole from isomeric forms) .
- Spectral characterization :
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH₂ stretching (~3400 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and oxadiazole carbons (δ 155–165 ppm) confirm substitution patterns .
How can researchers design in vitro assays to evaluate the biological activity of this compound?
Q. Basic Research Focus
- Antimicrobial testing : Use microdilution assays (e.g., against Mycobacterium tuberculosis H37Rv) with IC₅₀ determination .
- Antioxidant assays : Employ DPPH radical scavenging at 517 nm, with ascorbic acid as a positive control .
- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 50–100 µM concentrations .
How do substituent modifications on the phenyl or pyrazole moieties influence bioactivity?
Q. Advanced Research Focus
- Electron-withdrawing groups : Fluorine or chloro substituents on the phenyl ring enhance antitubercular activity by improving membrane permeability .
- Methoxy groups : Increase antioxidant capacity via resonance stabilization of free radicals .
- Pyrazole substitution : Methyl groups at position 5 reduce steric hindrance, improving binding to enzymatic targets (e.g., Mycobacterium enoyl-ACP reductase) .
How should researchers address contradictory bioactivity data across studies?
Q. Advanced Research Focus
- Standardize assay protocols : Variations in bacterial strains (e.g., M. tuberculosis H37Rv vs. clinical isolates) or cell culture conditions (e.g., serum concentration) can skew results .
- Control for solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
- Replicate under identical conditions : Retest compounds with divergent results using the same cell lines and inhibitor concentrations .
What computational strategies predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes (e.g., dihydrofolate reductase). Key parameters include:
- Grid box size : 60 × 60 × 60 Å centered on the active site.
- Scoring functions : Analyze hydrogen bonds (<3.0 Å) and hydrophobic interactions .
- MD simulations : GROMACS can assess binding stability over 100 ns trajectories, with RMSD <2.0 Å indicating robust interactions .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for gram-scale production .
- Exothermic reactions : Use jacketed reactors to control temperature during POCl₃-mediated cyclization .
- Byproduct formation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to minimize side products .
What are the stability profiles and optimal storage conditions for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
